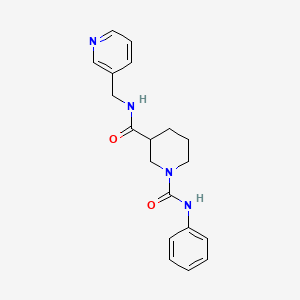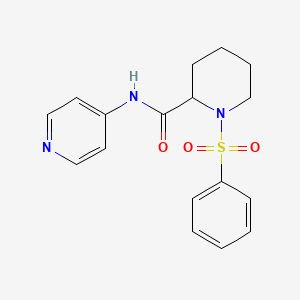
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BPIP is a small molecule that belongs to the class of piperidine carboxamides and has a molecular weight of 407.5 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide is not fully understood. However, it is believed that 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in cells. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to inhibit the activity of several enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to have several biochemical and physiological effects. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and cancer progression. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of using 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide. One of the future directions is to study the effects of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in animal models of cancer and inflammation. Another future direction is to study the effects of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to understand the mechanism of action of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide and to design experiments to study its effects in different cell types and tissues.
Synthesemethoden
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-pyridin-4-ylpiperidine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide as a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has potent anti-inflammatory and anti-cancer activities. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-14-9-11-18-12-10-14)16-8-4-5-13-20(16)24(22,23)15-6-2-1-3-7-15/h1-3,6-7,9-12,16H,4-5,8,13H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZGGNPYFACDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)
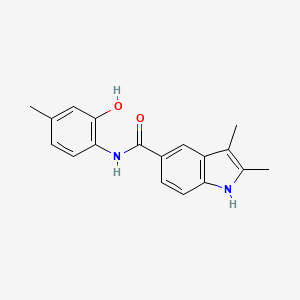
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)
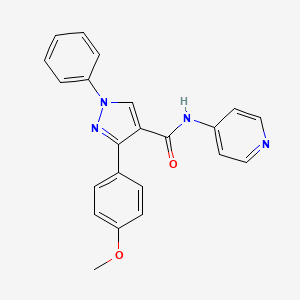

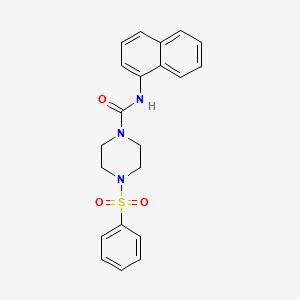
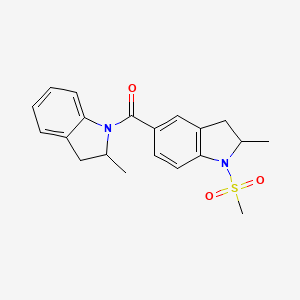
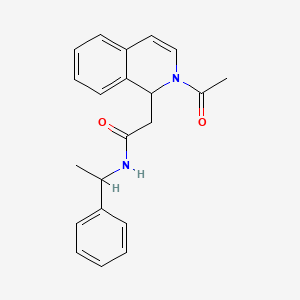
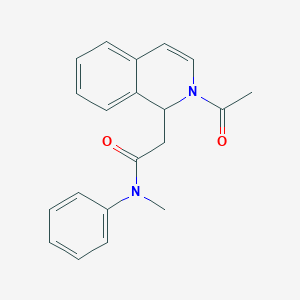
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)
